molecular formula C9H10ClNO3 B2516895 Methyl 2-amino-5-chloro-3-methoxybenzoate CAS No. 906095-44-1

Methyl 2-amino-5-chloro-3-methoxybenzoate

Cat. No. B2516895
CAS RN: 906095-44-1
M. Wt: 215.63
InChI Key: NBXIKQUSMLUZEI-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-chloro-3-methoxybenzoate” is a chemical compound. It is a common intermediate in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of “Methyl 2-amino-5-chloro-3-methoxybenzoate” can be achieved from “2-amino-3-methylbenzoic acid”. The reaction occurs in DMF solvent conditions with N-chlorosuccinimide, resulting in a chlorine atom at the para position of the amino group. This reaction has good regioselectivity, possibly due to the strong electron-donating ability of the amino group .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-chloro-3-methoxybenzoate” can be analyzed using various spectroscopic techniques. The InChI key for this compound is VQLGACSVJDGFPX-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 2-amino-5-chloro-3-methoxybenzoate” can undergo various chemical reactions. For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-chloro-3-methoxybenzoate” is a solid powder at room temperature. Its melting point is between 239 and 243 degrees Celsius, and its predicted density is 1.4 .

Scientific Research Applications

Future Directions

The future directions of “Methyl 2-amino-5-chloro-3-methoxybenzoate” could involve its use in the synthesis of more complex molecules. Its chlorine atom and carboxyl group offer possibilities for further functionalization .

properties

IUPAC Name

methyl 2-amino-5-chloro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXIKQUSMLUZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-chloro-3-methoxybenzoate

CAS RN

906095-44-1
Record name methyl 2-amino-5-chloro-3-methoxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To methyl 2-amino-3-methoxybenzoate (750 mg, 4.1 mmol) in anhydrous N,N-dimethylformamide (15 mL) was added N-chlorosuccinimide (580 mg, 4.35 mmol) and this mixture was stirred at ambient temperature for 2 hours. The temperature was increased to 60° C. for 4 hours. The deep red solution was cooled, diluted with ethyl acetate, washed with saturated sodium bicarbonate, water, then brine, dried with sodium sulfate, decanted and concentrated to yield crude methyl 2-amino-5-chloro-3-methoxybenzoate (0.85 g, 95%). MS (m/z): 216.1 (M+H)+.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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